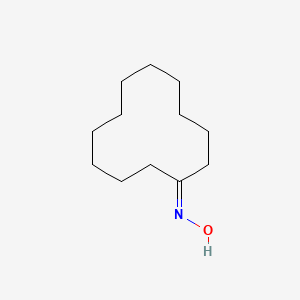

Cyclododecanone oxime

Übersicht

Beschreibung

Cyclododecanone oxime is an organic compound with the molecular formula C₁₂H₂₃NO. It is derived from cyclododecanone, a twelve-membered cyclic ketone, through the formation of an oxime functional group. This compound is of significant interest in organic chemistry due to its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclododecanone oxime can be synthesized through the reaction of cyclododecanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving cyclododecanone in ethanol, adding hydroxylamine hydrochloride, and then introducing sodium hydroxide while maintaining the mixture at reflux temperature. The formation of this compound is indicated by the appearance of crystals .

Industrial Production Methods

In industrial settings, this compound is often produced using a catalytic process involving titanium silicalite molecular sieves (TS-1). The process involves heating a mixture of cyclododecanone, a solvent, a catalyst, a hydroxylamine protective agent, and an auxiliary agent to a set temperature. Ammonia water and hydrogen peroxide are then added to the mixture, and the reaction is allowed to proceed until completion .

Analyse Chemischer Reaktionen

Beckmann Rearrangement to ω-Laurolactam

The Beckmann rearrangement is the most significant reaction of cyclododecanone oxime, converting it into ω-laurolactam (C₁₂H₂₃NO). This reaction is industrially vital for polymer production and has been optimized through two distinct methodologies:

(a) Traditional Catalytic Method

A widely used procedure involves cyanuric chloride (0.5 mol%) and anhydrous ZnCl₂ (1 mol%) in acetonitrile under reflux (82°C for 60 minutes) . Key steps include:

-

Reaction Monitoring : Thin-layer chromatography (TLC) with a 1:1 methyl tert-butyl ether/petroleum ether eluent.

-

Workup : Extraction with ethyl acetate, drying over MgSO₄, and vacuum concentration.

(b) Ionic Liquid-Mediated Method

Recent studies highlight the use of ionic liquids (ILs) as both solvent and catalyst :

| Ionic Liquid | Conversion (%) | Selectivity (%) | Catalyst Mechanism |

|---|---|---|---|

| [C₄mim][PF₆] | 99 | 99 | HF (ppm) generated from PF₆⁻ hydrolysis |

| [C₄mpyr][PF₆] | 98 | 98 | Similar HF catalysis |

| [C₄mim][BF₄] | <5 | - | Inactive |

Reaction conditions: 130°C, batch reactor. The PF₆⁻ anion’s hydrolysis generates trace HF, which drives the rearrangement with near-quantitative efficiency .

Comparative Analysis of Beckmann Rearrangement Methods

The ionic liquid method offers superior yield and selectivity while reducing solvent waste, making it a greener alternative .

Side Reactions and Byproducts

During Beckmann rearrangement, incomplete conversion may leave residual oxime, detectable via TLC . Hydrolysis of laurolactam under acidic or basic conditions can regenerate cyclododecanone, though this is minimized in optimized protocols .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Beckmann Rearrangement:

One of the primary applications of cyclododecanone oxime is in the Beckmann rearrangement process, where it is converted into ω-laurolactam, a precursor for nylon-12. This reaction is facilitated by various catalysts, including mesoporous materials such as AlB-MCM-41. The gas-phase Beckmann rearrangement has been studied extensively, indicating that this compound can be effectively transformed into valuable amides under specific catalytic conditions .

2. Solvent Properties:

this compound serves as a solvent in several chemical processes due to its hydrophilic nature and low melting point. It is often used in conjunction with other solvents like cyclohexanone oxime to enhance reaction efficiency and reduce byproduct formation during the oxime formation and rearrangement steps . This dual solvent approach allows for lower reaction temperatures and improved mass transfer rates.

Catalytic Applications

1. Nanoporous Materials:

Recent research has focused on the use of nanoporous materials to design active sites for catalysis involving this compound. Studies have shown that these materials can facilitate the liquid-phase Beckmann rearrangement, optimizing the conversion rates and selectivity towards desired products . The interaction of this compound with surface hydroxyl groups in these materials has been characterized using advanced NMR techniques, revealing insights into adsorption dynamics and catalytic activity .

2. Sustainable Catalysis:

The molecular design of active sites in nanoporous materials has been highlighted as a sustainable approach for catalyzing reactions involving this compound. By tailoring the pore structure and surface chemistry, researchers aim to enhance the efficiency of the Beckmann rearrangement while minimizing environmental impact .

Case Studies

Wirkmechanismus

The primary mechanism of action for cyclododecanone oxime involves the Beckmann rearrangement. In this reaction, the oxime oxygen is protonated by an acid, leading to the formation of a better leaving group. The C-C bond then breaks, migrating to the nitrogen and forming a new C-N bond while displacing water as a leaving group. This forms a free carbocation, which is subsequently attacked by water, leading to the formation of an amide .

Vergleich Mit ähnlichen Verbindungen

Cyclododecanone oxime can be compared to other cyclic ketone oximes such as cyclohexanone oxime and cyclooctanone oxime. While all these compounds undergo the Beckmann rearrangement to form lactams, this compound is unique in its ability to produce laurolactam, a precursor for Nylon-12 . Other similar compounds include:

Cyclohexanone oxime: Used to produce caprolactam, a precursor for Nylon-6.

Cyclooctanone oxime: Used in the synthesis of various cyclic amides.

This compound’s distinct twelve-membered ring structure and its application in producing Nylon-12 highlight its uniqueness among cyclic ketone oximes.

Biologische Aktivität

Cyclododecanone oxime (CDO) is an organic compound with the chemical formula C12H23NO, characterized by the presence of an oxime functional group. It is primarily known as an intermediate in the synthesis of lactams, particularly laurolactam, which is essential for producing nylon-12 and other polyamide materials. Despite its industrial relevance, research on the biological activity of this compound is limited. This article aims to explore its biological properties, potential therapeutic applications, and related findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of cyclododecanone with hydroxylamine. The reaction can be represented as follows:

The primary reaction involving this compound is the Beckmann rearrangement , which converts the oxime into a lactam under acidic conditions. This transformation is significant for producing lactams used in nylon synthesis and other polymer applications.

Antimicrobial and Antifungal Properties

While specific studies on this compound are scarce, compounds with similar structures often exhibit various biological activities, including antimicrobial and antifungal properties. For instance, oximes in general have been reported to possess antibacterial properties and can act as potential therapeutic agents against infections . This suggests that this compound may share similar bioactivity, although direct evidence is lacking.

Anti-inflammatory and Anticancer Potential

Research indicates that oximes can exhibit anti-inflammatory and anticancer activities. They have been shown to act as acetylcholinesterase reactivators and have potential roles in inhibiting various kinases involved in cancer progression . Given that this compound belongs to the oxime class, it may possess similar therapeutic potential, warranting further investigation.

Comparative Analysis with Other Oximes

To understand the unique properties of this compound, a comparison with other cyclic ketones and their respective oximes can be insightful:

| Compound | Structure Type | Key Features |

|---|---|---|

| Cyclohexanone Oxime | Cyclic ketone | Smaller ring size; used in various organic syntheses. |

| Cyclopentanone Oxime | Cyclic ketone | Smaller ring; less steric hindrance compared to this compound. |

| 4-Methylcyclohexanone Oxime | Substituted cyclic ketone | Exhibits different reactivity due to methyl substitution. |

This compound's unique twelve-membered ring structure contributes to its distinct reactivity patterns compared to these similar compounds.

Case Studies and Research Findings

- Beckmann Rearrangement Studies : Research has demonstrated the gas-phase Beckmann rearrangement of this compound on Al,B-MCM-41 catalysts, leading to the production of ω-laurolactam. This study highlights the compound's significance in synthetic chemistry applications .

- Oximes as Therapeutics : A review on various oximes revealed their significant roles as therapeutic agents with diverse biological activities, including anti-inflammatory and anticancer effects. This underscores the need for further exploration of this compound within this context .

- Adsorption Studies : Investigations into the adsorption behavior of this compound on mesoporous materials have shown that while some hydroxyl groups interact with the molecule, many remain inaccessible due to size constraints. This finding may influence its application in drug delivery systems or catalysis .

Eigenschaften

IUPAC Name |

N-cyclododecylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-13-12-10-8-6-4-2-1-3-5-7-9-11-12/h14H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRFXJBEIINMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=NO)CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241552 | |

| Record name | Cyclododecanone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-89-4 | |

| Record name | Cyclododecanone, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecanone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.